molecular formula C10H11N B1366674 6,7-Dimethylindole CAS No. 55199-24-1

6,7-Dimethylindole

Cat. No. B1366674
CAS RN: 55199-24-1
M. Wt: 145.2 g/mol
InChI Key: NATXVTGOBMUXMM-UHFFFAOYSA-N
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Description

6,7-Dimethylindole is a chemical compound with the molecular formula C10H11N . It is used in scientific research and has unique properties that make it valuable for various applications, including organic synthesis, pharmaceuticals, and material science.


Synthesis Analysis

The synthesis of indole derivatives, such as 6,7-Dimethylindole, has been a subject of interest in many studies. One approach involves a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethylindole can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

Indoles, including 6,7-Dimethylindole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethylindole include its molecular formula (C10H11N) and molecular weight (145.20104) . These properties can be analyzed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI) .

Scientific Research Applications

Synthesis of Nitro- and Aminoindoles

A study by Yamashkin and Yurovskaya (2013) explored the direct nitration of 2,3-dimethylindoles, leading to the synthesis of previously unreported aminoindoles by reducing the nitroindoles. This research contributes to the broader understanding of indole chemistry and its potential applications in creating novel compounds (Yamashkin & Yurovskaya, 2013).

Cycloaddition Reactions

In 2019, Soleymani conducted a theoretical study on the [4+2] cycloaddition reaction of 1,3-dimethylindole with 2,6-dimethylquinone. This study, which included computational analysis, provided insights into the kinetics and thermodynamics of the reaction, offering valuable information for the development of synthetic strategies involving indoles (Soleymani, 2019).

Photoreactions with Electron Acceptors

Research by Mandal et al. (2007) examined the photophysical properties of dimethylindoles in the presence of electron acceptor tetracyanoquinodimethane (TCNQ). This study highlighted the potential of dimethylindoles in photoinduced electron transfer reactions, which could be applied in photoactive systems (Mandal et al., 2007).

Light-Up Red-Emitting Fluorescent Probe

Chen et al. (2016) developed a cyanine dye-dimethylindole red that behaves as a high-specific light-up G-quadruplex probe in the red-emitting region. This work is significant for its potential applications in accurately defining the distribution of G-quadruplexes across the genome (Chen et al., 2016).

Organocatalyst Design for Epoxide Addition

Fleming et al. (2008) identified a novel N-tosyl urea catalyst, effective for the addition of 1,2-dimethylindole to epoxide electrophiles. This discovery has implications for the design and application of catalysts in organic synthesis (Fleming et al., 2008).

Indole Derivatives Generation by Endophytic Fungus

Jin et al. (2020) reported the generation of new bisindoles and known indole derivatives from an endophytic fungus Chaetomium sp., through feeding 1,2-dimethylindole. This study contributes to natural product chemistry and the exploration of fungal biosynthetic pathways (Jin et al., 2020).

Coordination Chemistry with Metal Ions

Evans et al. (2002) described the coordination chemistry of the 2,3-dimethylindolide anion with various metal ions, demonstrating its flexibility in binding and forming complexes. This research has implications for the development of metal-organic frameworks and coordination compounds (Evans et al., 2002).

DNA Aptamers for Light-Up Probes

Wang et al. (2017) selected DNA aptamers for dimethylindole red, intending to develop novel label-free light-up probes. This has potential applications in biosensing and bioimaging technologies (Wang et al., 2017).

Safety And Hazards

As with any chemical compound, it’s important to handle 6,7-Dimethylindole safely. Users should avoid breathing its mist, gas, or vapors and avoid contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-9-5-6-11-10(9)8(7)2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATXVTGOBMUXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446319
Record name 6,7-DIMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethylindole

CAS RN

55199-24-1
Record name 6,7-DIMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of boron trichloride (200 mL of 1M in xylene; 200 mmol) at 0°-5° C. was added 2,3-dimethylaniline (22.2 mL, 182 mmol) in dry toluene (110 mL) dropwise over 20 minutes, followed by 2-chloroacetonitrile (13.8 mL, 218 mmol) dropwise over 10 minutes, and finally AlCl3 (27.0 g, 202 mmol) in one portion. The mixture was heated to reflux for 1 hour and 80° C. for 16 hours before cooling and addition of 2N HCl (190 ml). The mixture was heated to 80° C. for 30 min, cooled to 20° C., and the pH adjusted to 3-4 with 2N NaOH. The mixture was extracted with CH2Cl2 with readjustment of the pH to 3-4 after each extraction. The organic extracts were pooled, washed with brine, dried over Na2SO4(s), filtered and concentrated in vacuo. The residue (28.9 g) was recrystallized from CHCl3 /hexanes to afford 26.1 g of pure 2-amino-3,4-dimethyl-α-chloroacetophenone (GC-MS: 197 (M+)). This chloromethylketone (5.02 g, 25.4 mmol) in dioxane (125 mL)/H2O (15 mL) was treated with NaBH4 (1.06 g, 28 mmol) and heated to reflux for 4 hours. The mixture was concentrated in vacuo and partitioned between H2O/CH2Cl at pH ~7. The organic extracts were pooled, dried over MgSO4(s), filtered and concentrated in vacuo to afford the crude indole product (2.9 g) which could be reduced directly or sublimed in vacuo to afford 1.55 g of the title compound so pure indole (GC-MS; 145 (M+)).
Quantity
0 (± 1) mol
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5.02 g
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15 mL
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1.06 g
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125 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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